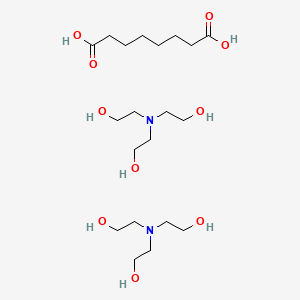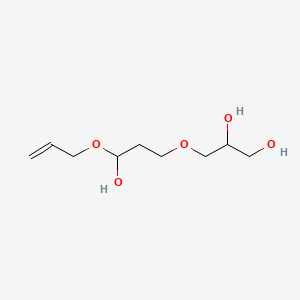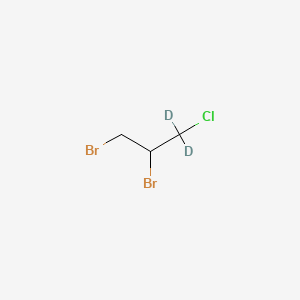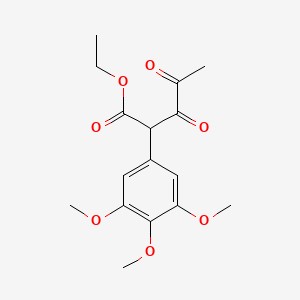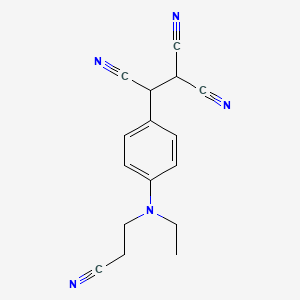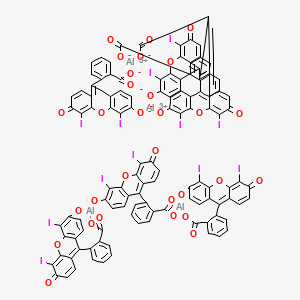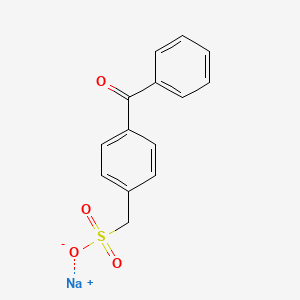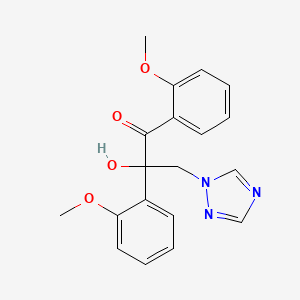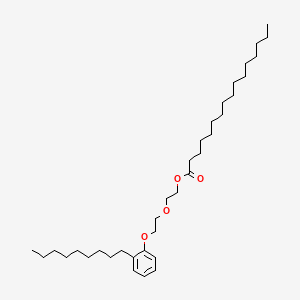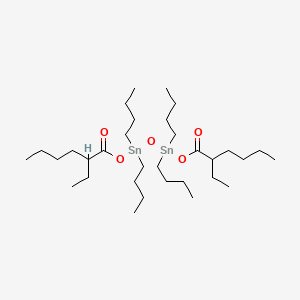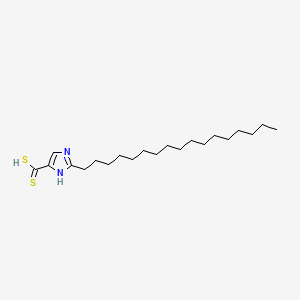
3-(1,3-Dimethylbutyl)cyclopentene, tetradehydro derivative
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dimethylbutyl)cyclopentene, tetradehydro derivative is a chemical compound with the molecular formula C11H16 and a molecular weight of 148.24474 g/mol . This compound is known for its unique structure, which includes a cyclopentene ring substituted with a 1,3-dimethylbutyl group. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dimethylbutyl)cyclopentene, tetradehydro derivative typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopentadiene and 1,3-dimethylbutyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Dimethylbutyl)cyclopentene, tetradehydro derivative undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Various substituted cyclopentene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Dimethylbutyl)cyclopentene, tetradehydro derivative is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development and pharmacokinetics.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(1,3-Dimethylbutyl)cyclopentene, tetradehydro derivative involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes, making the compound valuable for studying biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentene: A simpler analog without the 1,3-dimethylbutyl substitution.
1,3-Dimethylbutylcyclopentane: A fully saturated analog.
Tetradehydrocyclopentene: A derivative with multiple double bonds but lacking the 1,3-dimethylbutyl group.
Uniqueness
3-(1,3-Dimethylbutyl)cyclopentene, tetradehydro derivative is unique due to its specific substitution pattern and the presence of multiple double bonds. This structure imparts distinct chemical reactivity and physical properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
93980-86-0 |
|---|---|
Molekularformel |
C11H16 |
Molekulargewicht |
148.24 g/mol |
IUPAC-Name |
1-[(E)-4-methylpent-2-en-2-yl]cyclopenta-1,3-diene |
InChI |
InChI=1S/C11H16/c1-9(2)8-10(3)11-6-4-5-7-11/h4-6,8-9H,7H2,1-3H3/b10-8+ |
InChI-Schlüssel |
DMHUQSYCKVKELO-CSKARUKUSA-N |
Isomerische SMILES |
CC(C)/C=C(\C)/C1=CC=CC1 |
Kanonische SMILES |
CC(C)C=C(C)C1=CC=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[(Aminocarbonyl)amino]methyl]acrylamide](/img/structure/B15178344.png)

